1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
The compound “1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups including a methoxy group, a tolyloxy group, a benzimidazole group, and a pyrrolidinone group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The benzimidazole and pyrrolidinone rings would likely contribute to the rigidity of the molecule, while the methoxy and tolyloxy groups could influence its solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The methoxy and tolyloxy groups could potentially undergo nucleophilic substitution reactions, while the pyrrolidinone ring could participate in condensation or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- A study on the synthesis and biological activity of imidazo[1,2-a]pyridines as potential antiulcer agents highlights the development of compounds with good cytoprotective properties, although none displayed significant antisecretory activity. These compounds, including 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine, demonstrate the potential for further exploration in the field of gastric protection (Starrett et al., 1989).
Chemical Synthesis and Reactions
- Research on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and their reactions has contributed to the development of compounds with potential antimicrobial activities, showcasing the role of these chemical structures in medicinal chemistry (Mohamed, 2021).
Optical Properties and Material Development
- A study on the one-pot synthesis of low-cost emitters with large Stokes' shift demonstrates the application of 1,3-diarylated imidazo[1,5-a]pyridine derivatives in creating luminescent materials. These compounds exhibit remarkable optical properties, including absorption and fluorescence spectra with a significant Stokes' shift, indicating their potential use in the development of new luminescent materials (Volpi et al., 2017).
Novel Drug Discovery
- The synthesis and characterization of new pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines for antimicrobial evaluation reveal the exploration of novel chemical structures for potential pharmaceutical applications. These studies are instrumental in identifying new compounds with antimicrobial properties, contributing to the ongoing search for new drugs (El‐Kazak & Ibrahim, 2013).
Anticancer Research
- Imidazole derivatives have been studied for their anticancer potential, where compounds like 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432) showed promising results against various cancer cell types. These compounds inhibit cell growth, migration, and induce cellular senescence, highlighting their potential as anticancer agents (Sharma et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)33-16-15-29-23-8-4-3-7-22(23)28-27(29)20-17-26(31)30(18-20)24-9-5-6-10-25(24)32-2/h3-14,20H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAJLUVLCIBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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